molecular formula C12H20N2O2 B14545754 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-5-(1-pyrrolidinyl)-, ethyl ester CAS No. 61995-14-0

1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-5-(1-pyrrolidinyl)-, ethyl ester

Cat. No.: B14545754
CAS No.: 61995-14-0
M. Wt: 224.30 g/mol
InChI Key: OQUKINFOUVOAOM-UHFFFAOYSA-N
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Description

1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-5-(1-pyrrolidinyl)-, ethyl ester is a heterocyclic compound that contains both pyridine and pyrrolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-5-(1-pyrrolidinyl)-, ethyl ester typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. One common method involves the use of ethyl chloroformate as a reagent to introduce the ethyl ester group. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-5-(1-pyrrolidinyl)-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-5-(1-pyrrolidinyl)-, ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-5-(1-pyrrolidinyl)-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

    Pyridinecarboxylic acid derivatives: These compounds share the pyridine ring but differ in the substituents attached to the ring.

    Pyrrolidine derivatives: These compounds contain the pyrrolidine ring but may have different functional groups attached.

Uniqueness

1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-5-(1-pyrrolidinyl)-, ethyl ester is unique due to the combination of both pyridine and pyrrolidine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

61995-14-0

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

ethyl 5-pyrrolidin-1-yl-3,4-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C12H20N2O2/c1-2-16-12(15)14-9-5-6-11(10-14)13-7-3-4-8-13/h10H,2-9H2,1H3

InChI Key

OQUKINFOUVOAOM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCCC(=C1)N2CCCC2

Origin of Product

United States

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